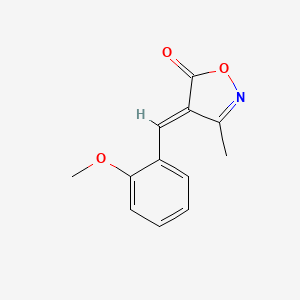![molecular formula C21H32NO3+ B11642753 5-Methyl-1-{[4-(propan-2-yloxy)benzoyloxy]methyl}-decahydroquinolizin-5-ium](/img/structure/B11642753.png)
5-Methyl-1-{[4-(propan-2-yloxy)benzoyloxy]methyl}-decahydroquinolizin-5-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-メチル-1-{[4-(プロパン-2-イルオキシ)ベンゾイルオキシ]メチル}-デカヒドロキノリジン-5-イウムは、キノリジニウムコアを含むユニークな構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
5-メチル-1-{[4-(プロパン-2-イルオキシ)ベンゾイルオキシ]メチル}-デカヒドロキノリジン-5-イウムの合成は、通常、複数のステップを伴います。このプロセスは、キノリジニウムコアの調製から始まり、メチル基とプロパン-2-イルオキシベンゾイルオキシ部分の導入が続きます。これらの反応で使用される一般的な試薬には、目的の生成物が高純度で高収率で得られるように、有機溶媒、触媒、保護基が含まれます。
工業生産方法
この化合物の工業生産には、収率を最大化し、コストを最小限に抑えるために最適化された反応条件を使用した大規模合成が含まれる場合があります。これは、連続フローリアクター、自動合成装置、厳格な品質管理対策の使用を含み、一貫性と安全性を確保します。
化学反応の分析
反応の種類
5-メチル-1-{[4-(プロパン-2-イルオキシ)ベンゾイルオキシ]メチル}-デカヒドロキノリジン-5-イウムは、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化できます。
還元: 還元反応は、パラジウム触媒の存在下で水素ガスを使用して行うことができます。
置換: 求核置換反応は、ベンジル位で起こることがあり、多くの場合、水酸化ナトリウムやtert-ブトキシドカリウムなどの試薬を使用します。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、三酸化クロム、酸性または塩基性条件。
還元: 水素ガス、パラジウム触媒、穏やかな温度。
置換: 水酸化ナトリウム、tert-ブトキシドカリウム、有機溶媒。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はキノリジニウム誘導体を生成する可能性があり、一方、還元は化合物のさまざまな還元形を生成する可能性があります。
科学研究への応用
5-メチル-1-{[4-(プロパン-2-イルオキシ)ベンゾイルオキシ]メチル}-デカヒドロキノリジン-5-イウムは、いくつかの科学研究への応用があります。
化学: 有機合成における試薬として、および反応機構を研究するためのモデル化合物として使用されます。
生物学: 抗菌性や抗癌性など、その潜在的な生物活性について調査されています。
医学: 特に新薬の開発において、その潜在的な治療的用途について探求されています。
産業: 特殊化学品や材料の製造に使用されています。
科学的研究の応用
5-Methyl-1-{[4-(propan-2-yloxy)benzoyloxy]methyl}-decahydroquinolizin-5-ium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
5-メチル-1-{[4-(プロパン-2-イルオキシ)ベンゾイルオキシ]メチル}-デカヒドロキノリジン-5-イウムの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、酵素や受容体に結合し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。関与する正確な分子メカニズムと経路を解明するには、詳細な研究が必要です。
類似の化合物との比較
類似の化合物
- 5-メチル-1-{[4-(プロパン-2-イルオキシ)ベンゾイルオキシ]メチル}-キノリジニウム
- 5-メチル-1-{[4-(プロパン-2-イルオキシ)ベンゾイルオキシ]メチル}-テトラヒドロキノリジニウム
独自性
5-メチル-1-{[4-(プロパン-2-イルオキシ)ベンゾイルオキシ]メチル}-デカヒドロキノリジン-5-イウムは、その特定の構造的特徴により、独自の化学的および生物学的特性を付与するため、ユニークです。キノリジニウムコアとプロパン-2-イルオキシベンゾイルオキシ部分の組み合わせにより、さまざまな用途に役立つ化合物となっています。
類似化合物との比較
Similar Compounds
- 5-Methyl-1-{[4-(propan-2-yloxy)benzoyloxy]methyl}-quinolizinium
- 5-Methyl-1-{[4-(propan-2-yloxy)benzoyloxy]methyl}-tetrahydroquinolizinium
Uniqueness
5-Methyl-1-{[4-(propan-2-yloxy)benzoyloxy]methyl}-decahydroquinolizin-5-ium is unique due to its specific structural features, which confer distinct chemical and biological properties. Its quinolizinium core, combined with the propan-2-yloxybenzoyloxy moiety, makes it a valuable compound for various applications.
特性
分子式 |
C21H32NO3+ |
|---|---|
分子量 |
346.5 g/mol |
IUPAC名 |
[(1R)-5-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-5-ium-1-yl]methyl 4-propan-2-yloxybenzoate |
InChI |
InChI=1S/C21H32NO3/c1-16(2)25-19-11-9-17(10-12-19)21(23)24-15-18-7-6-14-22(3)13-5-4-8-20(18)22/h9-12,16,18,20H,4-8,13-15H2,1-3H3/q+1/t18-,20?,22?/m0/s1 |
InChIキー |
XGTLNLLQOKXQNE-NLMOZGTASA-N |
異性体SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)OC[C@@H]2CCC[N+]3(C2CCCC3)C |
正規SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)OCC2CCC[N+]3(C2CCCC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6Z)-2-butyl-6-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11642671.png)
![2-methyl-3-(5-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11642679.png)
![methyl 2,2-difluoro-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetate](/img/structure/B11642682.png)
![[2-(3-methylphenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methanediyl diacetate](/img/structure/B11642693.png)
![2-[(2Z)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-2-oxo-N-(propan-2-yl)acetamide](/img/structure/B11642698.png)
![methyl 2-{[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino}benzoate](/img/structure/B11642703.png)
![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-iodophenyl)-4-methylbenzenesulfonamide](/img/structure/B11642707.png)
![Propanoic acid, 2-[(4-morpholinylthioxomethyl)thio]-](/img/structure/B11642714.png)
![3-{2-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11642723.png)
![2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-(2-bromophenyl)acetamide](/img/structure/B11642735.png)
![methyl 2-[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B11642746.png)


![(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B11642771.png)
